molecular formula C22H19N3O3S B2365333 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1207018-42-5

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2365333
CAS No.: 1207018-42-5
M. Wt: 405.47
InChI Key: DXILZVORHAKZNH-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity

The compound 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide, with the molecular formula C23H21N3O4S and a molecular weight of 435.51 g/mol, is a member of the thieno[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.51 g/mol
  • CAS Number : 1207018-03-8
  • Minimum Purity : >90%

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a variety of biological activities. The specific compound in focus has been evaluated for its potential effects on various biological pathways and diseases.

Anticancer Activity

Studies have shown that thieno[3,2-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of PI3K/Akt pathway
A549 (Lung Cancer)20Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thieno[3,2-d]pyrimidines have been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity Results

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The proposed mechanism involves the inhibition of key enzymes and receptors that are critical for cell survival and proliferation. For example, inhibition of the enzyme dihydrofolate reductase (DHFR) has been observed in related compounds, which could be a target for this thieno[3,2-d]pyrimidine derivative.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study published in Journal of Medicinal Chemistry evaluated the effect of several thieno[3,2-d]pyrimidines on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents.
  • Antimicrobial Efficacy :
    Research conducted at a pharmaceutical laboratory assessed the antimicrobial activity of related compounds against resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-3-7-16(8-4-14)24-19(26)11-25-13-23-20-18(12-29-21(20)22(25)27)15-5-9-17(28-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXILZVORHAKZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.